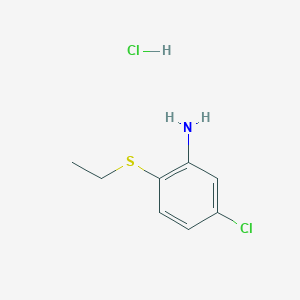

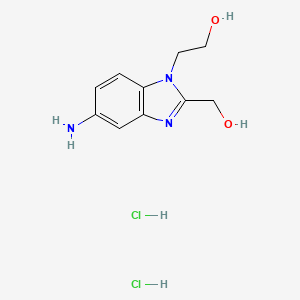

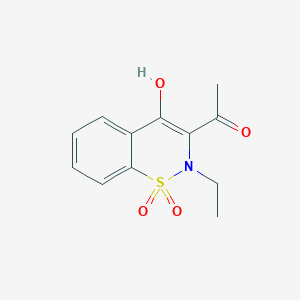

1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

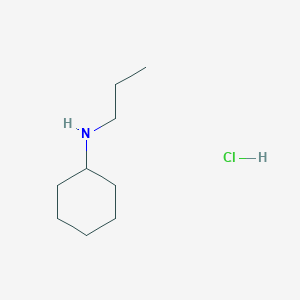

“1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone” is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . This scaffold is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Molecular Structure Analysis

The molecular formula of this compound is C20H19NO5S . It has an average mass of 385.434 Da and a monoisotopic mass of 385.098389 Da .Scientific Research Applications

Hydroxycoumarins

Hydroxycoumarins, particularly 3-hydroxycoumarin, have been studied for their significant chemical, photochemical, and biological properties. The synthesis of 3-hydroxycoumarin typically utilizes salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone as starting compounds. Heterocyclic compounds derived from 3-hydroxycoumarin, including pyrido[2,3-c]coumarin derivatives, chromeno[4,3-e][1,3]oxazine derivatives, dihydropyrano[2,3-c]chromenes, and 3-coumarinyl carboxylates, have been reported. These compounds find applications in genetics, pharmacology, microbiology, and more due to their biological properties (Yoda, 2020).

Chromones and Benzothiazines

Chromones, including 1-benzopyran-4-ones, are naturally occurring compounds with notable physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are linked to their antioxidant properties, which play a crucial role in neutralizing active oxygen and preventing cell impairment. The literature suggests that the presence of certain functional groups in chromones is crucial for their radical scavenging activity (Yadav et al., 2014).

Benzothiazine derivatives are an integral part of heterocyclic compounds due to their industrial applications and potential as herbicides. They are also important in drug discovery, showing promise as drug candidates for treating a variety of diseases, including cancer, hypertension, and infections. The synthesis of benzothiazine derivatives often involves 2-aminothiophenol and 1, 3-dicarbonyl compounds or α-haloketones (Mir et al., 2020).

Properties

IUPAC Name |

1-(2-ethyl-4-hydroxy-1,1-dioxo-1λ6,2-benzothiazin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-3-13-11(8(2)14)12(15)9-6-4-5-7-10(9)18(13,16)17/h4-7,15H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHMRKQEBZKXKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589660 |

Source

|

| Record name | 3-Acetyl-2-ethyl-4-hydroxy-1lambda~6~,2-benzothiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919751-89-6 |

Source

|

| Record name | 3-Acetyl-2-ethyl-4-hydroxy-1lambda~6~,2-benzothiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1318472.png)

![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)